

# Antrafenine Analogs as Novel Antiviral Agents for Influenza Virus Research

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## Compound of Interest

Compound Name: Antrafenine

Cat. No.: B1665575

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Antrafenine**, a compound originally developed as a non-narcotic analgesic and anti-inflammatory agent, has recently emerged as a scaffold for the development of potent antiviral agents against the influenza virus.[1][2] Structural analogs of **antrafenine** have demonstrated significant efficacy against various influenza A and B strains, including H1N1 and H3N2 subtypes.[3][4] This document provides detailed application notes and experimental protocols for the use of **antrafenine** analogs in influenza virus research, based on recent findings.

The primary mechanism of action for these compounds involves the inhibition of the viral ribonucleoprotein (RNP) complex, a critical component for influenza virus transcription and replication.[3] Specifically, **antrafenine** analogs have been shown to bind to both the C-terminal domain of the polymerase acidic protein (PA) and the nucleoprotein (NP), suggesting a dual-target inhibitory mechanism. This novel mode of action presents a promising avenue for the development of new anti-influenza therapeutics, particularly in light of the continuous emergence of drug-resistant viral strains.

## Quantitative Data Summary

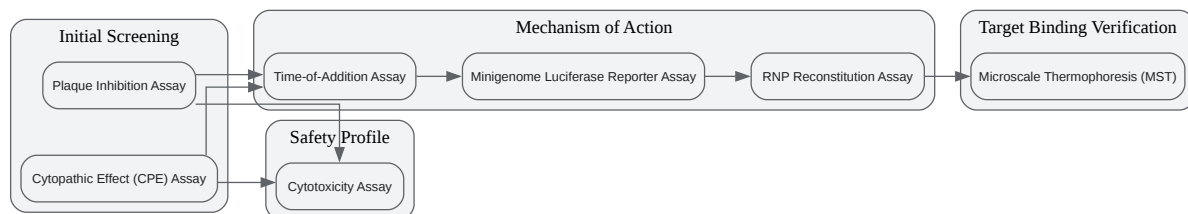
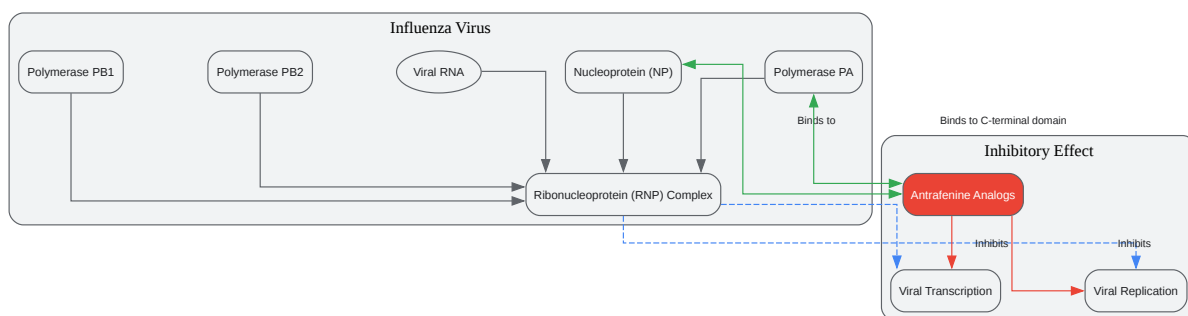
The antiviral activity of several **antrafenine** analogs has been quantified against various influenza virus strains. The following table summarizes the key inhibitory concentrations (IC50

and EC50) from published studies.

Compound	Virus Strain	Assay Type	IC50 / EC50 (μM)	Reference
Analog 12	A/WSN/33 (H1N1)	Not Specified	5.53	
Analog 34	A/WSN/33 (H1N1)	Not Specified	3.21	
Analog 41	A/WSN/33 (H1N1)	Not Specified	6.73	
Compound G07	A/WSN/33 (H1N1)	Cytopathic Effect Assay	EC50 = 11.38 ± 1.89	
Compound G07	A/WSN/33 (H1N1)	Plaque Inhibition Assay	IC50 = 0.23 ± 0.15	

## Signaling Pathways and Experimental Workflows

The antiviral activity of **antrafenine** analogs is primarily attributed to the direct inhibition of viral components rather than the modulation of host cellular signaling pathways. The proposed mechanism involves the disruption of the influenza virus ribonucleoprotein (RNP) complex.



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## References

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- 2. Antrafenine - Wikipedia [en.wikipedia.org]
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